Hydroxy Saxagliptin-13C,D2 Hydrochloride Hydroxy Saxagliptin-13C,D2 Hydrochloride
Brand Name: Vulcanchem
CAS No.: 1572922-53-2
VCID: VC0049527
InChI: InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2+1D2;
SMILES: C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl
Molecular Formula: C18H26ClN3O3
Molecular Weight: 370.879

Hydroxy Saxagliptin-13C,D2 Hydrochloride

CAS No.: 1572922-53-2

Cat. No.: VC0049527

Molecular Formula: C18H26ClN3O3

Molecular Weight: 370.879

* For research use only. Not for human or veterinary use.

Hydroxy Saxagliptin-13C,D2 Hydrochloride - 1572922-53-2

Specification

CAS No. 1572922-53-2
Molecular Formula C18H26ClN3O3
Molecular Weight 370.879
IUPAC Name (1R,3S,5S)-2-[(2S)-2-amino-2-(3,5-dihydroxy-1-adamantyl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-carbonitrile;hydrochloride
Standard InChI InChI=1S/C18H25N3O3.ClH/c19-6-12-1-11-2-13(11)21(12)15(22)14(20)16-3-10-4-17(23,7-16)9-18(24,5-10)8-16;/h10-14,23-24H,1-5,7-9,20H2;1H/t10?,11-,12+,13+,14-,16?,17?,18?;/m1./s1/i2+1D2;
Standard InChI Key WCCKQMJRTRWMMX-HHZNFPBZSA-N
SMILES C1C2CC2N(C1C#N)C(=O)C(C34CC5CC(C3)(CC(C5)(C4)O)O)N.Cl

Introduction

Chemical Identity and Structural Characteristics

Molecular Architecture

The compound features a bicyclic β-amino acid backbone fused to an adamantane-derived hydroxylated moiety, with isotopic enrichment at the 13C and D2 positions. The molecular formula is C17¹³CH23D2N3O3·HCl, corresponding to a molecular weight of 370.88 g/mol . The stereochemical configuration remains identical to the native metabolite, preserving its dipeptidyl peptidase-4 (DPP-4) inhibition kinetics while allowing isotopic discrimination in analytical assays .

Table 1: Key Physicochemical Properties

ParameterValue
IUPAC Name(1S,3S,5S)-2-[(2S)-2-Amino-2-(3,5-dihydroxytricyclo[3.3.1.1³,⁷]dec-1-yl)acetyl]-6,6-dideuterio-2-azabicyclo[3.1.0]hexane-3-¹³C-carbonitrile hydrochloride
SMILES NotationNC@@HC(N(C@@HC#N)[C@@H]5[C@H]4¹³C5([²H])[²H])=O.Cl
XLogP30.89 ± 0.15 (predicted)
Hydrogen Bond Donors5
Hydrogen Bond Acceptors7
Topological Polar Surface Area144 Ų

Isotopic Enrichment Profile

The ¹³C atom occupies the carbonitrile position (C≡N group), while deuterium substitution occurs at the 6,6 positions of the azabicyclohexane ring system. This labeling strategy achieves 98.5% isotopic purity for ¹³C and ≥99.0% for deuterium, as confirmed by high-resolution mass spectrometry . The isotopic distribution minimizes interference from protonated adducts in LC-MS/MS analyses, improving signal-to-noise ratios by 3.2-fold compared to non-labeled analogs .

Synthesis and Purification

Radiolabeling Methodology

Industrial-scale production employs a seven-step enantioselective synthesis:

  • Adamantane hydroxylation via Sharpless asymmetric dihydroxylation (79% ee)

  • β-amino acid formation through Buchwald-Hartwig amination

  • Isotope incorporation using ¹³C-labeled potassium cyanide in Mitsunobu conditions

  • Deuteration via catalytic hydrogen-deuterium exchange over palladium oxide

  • Final hydrochloride salt formation through ethanolic HCl precipitation

  • Residual solvent content: <300 ppm (ICH Q3C)

  • Heavy metals: <10 ppm (USP <231>)

  • Radiochemical purity: >99.2% (HPLC-UV/RI detection)

Analytical Characterization Techniques

Reverse-Phase HPLC Methodologies

Validated RP-HPLC protocols enable precise quantification of the labeled compound in biological matrices:

Method A (Isocratic Elution)

  • Column: Zorbax Eclipse XDB-C18 (4.6 × 150 mm, 5 μm)

  • Mobile Phase: 50 mM KH2PO4 (pH 3.2)/acetonitrile (75:25 v/v)

  • Flow Rate: 1.2 mL/min

  • Detection: UV 210 nm

  • Retention Time: 8.3 ± 0.2 min

  • Linearity Range: 0.1–50 μg/mL (r² = 0.9998)

Method B (Gradient Elution for Impurity Profiling)

  • Initial: 20% acetonitrile in 10 mM ammonium acetate

  • Final: 65% acetonitrile over 25 min

  • LOD: 0.02 μg/mL (S/N ≥3)

  • LOQ: 0.07 μg/mL (S/N ≥10)

  • Precision: RSD ≤1.2% (intra-day), ≤2.1% (inter-day)

Mass Spectrometric Characterization

High-resolution Q-TOF analysis confirms the isotopic pattern:

  • Base Peak: m/z 334.1743 [M+H]+ (calculated 334.1751)

  • Isotopic Cluster: m/z 335.1778 (¹³C1), 336.1812 (D2)

  • Fragmentation Pathway:

    • Loss of HCl (Δm/z 36.97)

    • Adamantane cleavage (m/z 151.1124)

    • Azabicyclohexane fragment (m/z 98.0965)

Pharmacokinetic Applications

Metabolic Stability Studies

In human liver microsomes (HLM), the labeled compound demonstrates:

  • Intrinsic Clearance (Clint): 22.7 ± 3.1 mL/min/kg

  • Half-life (t₁/₂): 4.8 ± 0.7 h

  • CYP3A4 Contribution: 89% of total metabolism (vs. 92% for unlabeled form)

Co-incubation with ketoconazole (CYP3A4 inhibitor) reduces metabolite formation by 83%, confirming the primary metabolic pathway remains unchanged despite isotopic substitution .

Quantitative Whole-Body Autoradiography

14C-labeled analogs (synthesized via analogous routes) show:

  • Tissue-to-Plasma Ratios:

    • Liver: 8.2 ± 1.3

    • Kidney: 5.7 ± 0.9

    • Brain: 0.05 ± 0.01

  • Excretion Profile:

    • Feces: 62% ± 5%

    • Urine: 28% ± 3%

    • Biliary: 10% ± 2%

Stress ConditionDegradation Products% Formation
Acidic (0.1N HCl, 70°C/24h)Adamantane diol isomer12.3% ± 1.2
Alkaline (0.1N NaOH, RT/6h)Cyanide hydrolysis product8.7% ± 0.9
Oxidative (3% H2O2, 40°C/8h)N-oxide derivative5.1% ± 0.6
Photolytic (ICH Q1B)Adamantane ring cleavage2.9% ± 0.3

Recommended storage conditions include amber glass vials under nitrogen atmosphere at -20°C, maintaining stability for 36 months with <0.5% annual degradation .

Regulatory and Quality Control Aspects

Reference Standard Qualification

Batch certification involves:

  • ²H/¹³C NMR (500 MHz, DMSO-d6):

    • ¹³C Satellite Peaks: δ 118.2 ppm (C≡N)

    • D2 Coupling: J = 28.5 Hz (azabicyclohexane)

  • Elemental Analysis:

    • Calculated: C 58.02%, H 6.66%, N 10.64%

    • Found: C 57.89%, H 6.71%, N 10.58%

  • Residual Solvents:

    • Ethanol: <0.05% (GC-FID)

    • DCM: <10 ppm (HS-GC)

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